![molecular formula C12H11NO B1368622 4-Cyanophenyl cyclobutyl ketone CAS No. 898790-50-6](/img/structure/B1368622.png)
4-Cyanophenyl cyclobutyl ketone
Overview
Description
“4-Cyanophenyl cyclobutyl ketone” is a chemical compound with the CAS Number: 898790-50-6 and Molecular Weight: 185.23 . Its IUPAC name is 4-(cyclobutylcarbonyl)benzonitrile . It is a white solid .
Synthesis Analysis
The synthesis of cyclobutyl ketones, including “4-Cyanophenyl cyclobutyl ketone”, has been reported in the literature . A sequential C−H/C−C functionalization strategy was reported to effect the otherwise challenging synthesis of 1,3-disubstituted cyclobutane building blocks . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .
Molecular Structure Analysis
The molecular structure of “4-Cyanophenyl cyclobutyl ketone” can be represented by the linear formula: C12H11NO . The InChI Code for this compound is 1S/C12H11NO/c13-8-9-4-6-11(7-5-9)12(14)10-2-1-3-10/h4-7,10H,1-3H2 .
Physical And Chemical Properties Analysis
“4-Cyanophenyl cyclobutyl ketone” is a white solid . It has a molecular weight of 185.23 . The compound’s IUPAC name is 4-(cyclobutylcarbonyl)benzonitrile .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-Cyanophenyl cyclobutyl ketone,” focusing on three unique applications. Each field is given a separate and detailed section with a clear and descriptive heading.
Drug Development
“4-Cyanophenyl cyclobutyl ketone” is utilized in pharmaceutical research as an intermediate. Its properties make it a reliable reference material that meets strict industry standards, aiding in the advancement of drug research and development .
Material Synthesis
This compound also finds applications in material synthesis. Its unique properties allow for its use in diverse scientific research areas, including the development of new materials .
Chemical Synthesis
The compound is widely used in chemical synthesis, particularly in [2 + 2] cycloaddition reactions. This method is primary for synthesizing cyclobutanes, which are prevalent in natural products with diverse pharmaceutical activities .
properties
IUPAC Name |
4-(cyclobutanecarbonyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-9-4-6-11(7-5-9)12(14)10-2-1-3-10/h4-7,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYRLICOKWMIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642518 | |
Record name | 4-(Cyclobutanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl cyclobutyl ketone | |
CAS RN |
898790-50-6 | |
Record name | 4-(Cyclobutylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclobutanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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